molecular formula C8H5IO2 B1386316 7-Iodobenzofuran-3(2H)-one CAS No. 20143-57-1

7-Iodobenzofuran-3(2H)-one

Cat. No.: B1386316
CAS No.: 20143-57-1
M. Wt: 260.03 g/mol
InChI Key: YHVGJABRPNYHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Iodobenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C8H5IO2 and its molecular weight is 260.03 g/mol. The purity is usually 95%.
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Scientific Research Applications

Dopamine D2 Receptor Imaging

  • In Vivo Dopamine D2 Receptor Quantification : Laruelle et al. (1994) utilized [123I]Iodobenzofuran ([123I]IBF) in nonhuman primates for visualizing dopamine D2 receptors. They developed a constant infusion paradigm to measure binding potential, density, and affinity of these receptors. Their methodology involved both single bolus and constant infusion studies, providing consistent data that could be useful for understanding receptor parameters in human studies as well (Laruelle et al., 1994).

  • Dopamine D2 Receptors in Humans : In a similar vein, Laruelle et al. (1994) conducted studies on healthy human subjects to measure dopamine D2 binding potential using [123I]IBF. Their results demonstrated adequate visualization of D2 receptors and provided a model for future human studies in this area (Laruelle et al., 1994).

Chemical Synthesis and Structural Analysis

  • Benziodoxolone Synthesis : Yusubov et al. (2013) described a method for preparing various 1-arylbenziodoxolones, including 7-methylbenziodoxolone, from 2-iodobenzoic acid and arenes. They utilized Oxone as an oxidant, and the structures of these derivatives were established via X-ray diffraction analysis. This research is significant for the synthesis of related compounds (Yusubov et al., 2013).

  • W–W Quadruple Bond and Ligand Effects : Cotton et al. (1997) studied the effect of ligand shape and rigidity on the length of a tungsten–tungsten quadruple bond in compounds including tetrakis(7-azaindolato)ditungsten. This research provided insights into the role of bidentate bridging ligands like 7-azaindolate on bond lengths and electronic transitions, which can be crucial for understanding the properties of related compounds (Cotton et al., 1997).

Properties

IUPAC Name

7-iodo-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVGJABRPNYHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.